molecular formula C18H17ClN2O3S B2685948 (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1904614-84-1

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2685948
CAS RN: 1904614-84-1
M. Wt: 376.86
InChI Key: AHKMQOUEZJXXQA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Determination : The synthesis and crystal structure of a related compound, showcasing its crystallization in a specific space group and featuring intermolecular hydrogen bonding, a boat conformation of the dihydrooxazepinone ring, and π-π stacking interactions, highlight its potential for further structural and material science studies (Lee et al., 2009).

Functionalized Arylthio-acrylates and Heterocyclic Derivatives : Research into the synthesis of functionalized arylthio-acrylates and their derivatives from precursor compounds in aqueous media underlines the chemical versatility and potential applications of these compounds in designing novel organic molecules (Yavari et al., 2017).

Potential Applications in Medicinal Chemistry

HDAC Inhibitors for Vascular Cognitive Impairment : A study demonstrated the synthesis of dihydro-5H-dibenzo[b,f]azepine hydroxamates acting as histone deacetylase inhibitors. These compounds, particularly one derivative, showed promising results in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in vivo, indicating potential therapeutic applications for vascular cognitive impairment (Kaur et al., 2019).

Material Science and Polymer Chemistry

Polymer-Bound Thiol Groups : The synthesis of a new 2-oxazoline monomer with a protected thiol group and its copolymerization to yield polymers with pendant thiol groups illustrates the utility of such derivatives in creating functional polymers for various applications, including graft copolymers and potentially responsive materials (Cesana et al., 2007).

Mechanistic Studies

Cyclopropanation Mechanisms : A detailed mechanistic investigation into the cyclopropanation of electron-deficient alkenes with ethyl diazoacetate using a cobalt(II) catalyst provided insights into the active intermediates and reaction kinetics. Such studies are critical for understanding the reactivity and designing more efficient catalysts for synthetic applications (Chirila et al., 2018).

properties

IUPAC Name

(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-14-3-5-16-13(10-14)11-21(18(23)12-24-16)8-7-20-17(22)6-4-15-2-1-9-25-15/h1-6,9-10H,7-8,11-12H2,(H,20,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKMQOUEZJXXQA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

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